Journal Name:Journal of Metamorphic Geology
Journal ISSN:0263-4929
IF:4.472
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1525-1314/issues
Year of Origin:0
Publisher:Wiley-Blackwell Publishing Ltd
Number of Articles Per Year:56
Publishing Cycle:Monthly
OA or Not:Not
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2021-02-18 , DOI: 10.1039/D0GC03171B
The quest for the sustainable energy transition requires replacing fossil fuels by renewable electricity (RE). Systems of energy supply consist of both electrons and molecules as energy carriers. It is thus essential to interconvert both types of carriers. Capitalizing on the intrinsic efficiency of using electrons it is desirable to electrify in the sustainable system more end energy applications than in the fossil system being fully based upon molecular carriers. This does not eliminate the need to retain molecules as energy carriers in a substantial fraction of a whole energy system. The application “energy storage” as example compensates the volatility of RE and is thus critical to any energy transition. Chemical energy conversion (CEC) is the critical science and technology to eliminate fossil fuels, to create circular energy economies and to enable global exchange of RE. This paper describes generic structural features and dimensions of CEC.
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2019-12-11 , DOI: 10.1039/C9GC03901E
A catalyst-free, direct electrochemical synthesis of synthetically challenging medium-sized lactams through C–C bond cleavage has been developed. In contrast to previous typical amidyl radical cyclization, this electrosynthetic approach enabled step-economical ring expansion through a unique remote amidyl migration under mild, metal- and external-oxidant-free conditions in a simple undivided cell. The strategy features unparalleled broad substrate scope with all ring sizes of (hetero)aryl-fused 8–11-membered rings and hetero atom-tethered rings, high yields, and good functional group tolerance. Our experimental and computational findings provided strong support for a SET-based reaction manifold.
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2015-05-08 , DOI: 10.1039/C5GC00691K
Utilization of cheap and natural resources is an important topic in green chemistry. A new class of betaine-based aprotic task-specific ionic liquids (ILs), including [C4bet][TFSI], [C4bet][DCA], [C4bet][SCN], [1O2bet][TFSI], [1O2bet][DCA], [2O2bet][TFSI], and [2O2bet][DCA], has been designed and prepared through a new ionic liquidization strategy from the renewable natural resource betaine. Their physicochemical characteristics, including spectral properties, density, viscosity, melting point, glass transition temperature, thermal stability, conductivity and electrochemical window, have been comprehensively studied. They were first applied as new absorbents for SO2 capture, and [C4bet][SCN] exhibited the maximum absorption capacity of 0.93 molSO2/molILs at 20 °C and 1 atm (SO2/N2 = 10% vol.) with rapid absorption rates in 21 min. Moreover, the effect of temperature, pressure, and water content on the absorption performance of SO2 was investigated. The possible absorption mechanism was studied using FT-IR, NMR and quantum chemical calculation. In addition, the [C4bet][SCN] can maintain the high absorption capacity and the rapid absorption rates for 25 absorption/desorption cycles.
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2014-01-02 , DOI: 10.1039/C3GC42389A
A pot, atom and step economic (PASE) synthesis of tetrahydroquinazolines has been achieved via a microwave-assisted four-component catalyst- and solvent-free aza-Diels–Alder reaction strategy. The key step of the methodology is the in situ generation of both the diene and the dienophile and their subsequent reaction to give the desired product.
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2017-08-30 , DOI: 10.1039/C7GC01993A
The highly efficient eco-friendly synthesis of methanol (44% yield, TONs up to 2.3 × 103) directly from carbon dioxide is achieved by using H2 and the iron(II) scorpionate catalyst [FeCl2{κ3-HC(pz)3}] (pz = pyrazol-1-yl) in a solvent- or amine-free mild new protocol.
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2020-10-28 , DOI: 10.1039/D0GC03219K
Although the coupling of CO2 and a variety of epoxides is a well-developed area of study which has been extensively reviewed in the open literature, analogous processes involving CO2 and oxetanes are much less investigated. In this review, we will summarize the reports which utilize a broad range of metal and metal-free catalysts for the coupling of CO2 and oxetanes to afford copolymers, either directly or via the ring-opening polymerization of preformed six-membered cyclic carbonates. Comparative mechanistic aspects of these two CO2/cyclic ethers coupling processes are presented along with the related processes involving sulfur analogs of carbon dioxide.
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2015-02-17 , DOI: 10.1039/C4GC02238F
We report on a new pyrolytic pathway for biomass conversion to hydrocarbon fuel precursors. The process entails the conversion of multifunctional oxygenates generated from biomass pyrolysis over a metal oxide catalyst into ketonic-rich monofunctional molecules suitable for making hydrocarbon fuel components for gasoline, diesel, and jet fuel. A number of catalysts were explored, for example, anatase TiO2 nanorods, CeOx–TiO2 mixed oxides, pure CeO2, ZrO2, and MgO. Under pyrolysis conditions, ceria-based catalysts were effective in the conversion of hydroxy-carbonyls, anhydrosugars, and carboxylic acids into acetone, 2-butanone, pentanones, C6/C7 ketones, cyclopentanone, and 2-cyclopentenones. The highest carbon yield (23.5%) of ketonic precursors was achieved on the pure CeO2.
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2012-03-16 , DOI: 10.1039/C2GC35203F
We report an approach by which the hemicellulose and cellulose fractions of biomass are converted through catalytic processes in a solvent prepared from lignin into high value platform chemicals and transportation fuels, namely furfural, 5-hydroxymethylfurfural, levulinic acid and γ-valerolactone.
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2014-09-05 , DOI: 10.1039/C4GC01231C
Levoglucosenone (LGO), a valuable chiral platform chemical that can be efficiently produced from catalytic fast pyrolysis of cellulose, has been efficiently converted into optically pure (S)-γ-hydroxymethyl-α,β-butenolide (HBO) using a two-step sequence involving a lipase-mediated Baeyer–Villiger oxidation and an acid hydrolysis. In the same fashion, (S)-γ-hydroxymethyl-γ-butyrolactone (2H-HBO) was successfully obtained through a three-step sequence (Baeyer–Villiger, palladium-catalysed hydrogenation and acid hydrolysis). The use of solid buffers in the lipase-mediated Baeyer–Villiger oxidation has proved beneficial in two ways: not only the reaction time and the enzymatic load were both reduced four-fold (from 8 to 2 hours and 464 to 113 U mmol−1) to reach conversions ≥83%, but solid buffers also prevented lipase from denaturation, thus preserving its enzymatic activity and allowing its use for further oxidation cycles.
Journal of Metamorphic Geology ( IF 4.472 ) Pub Date: 2015-10-09 , DOI: 10.1039/C5GC01914A
Chemoselective hydrogenation of substituted nitroarenes containing two reducible groups in one molecule is a highly desired approach to the synthesis of functionalized anilines. To make this process environmentally benign, we used a pseudo-single-atom-catalyst Pt/FeOx and investigated the reaction in supercritical CO2 and CO2-expanded toluene. The results showed that supercritical CO2 afforded excellent selectivity but low reactivity due to the limited substrate solubility in the reaction medium. By contrast, when the reaction proceeded in CO2 expanded toluene, both the conversion of 3-nitrostyrene and the selectivity of 3-vinylaniline reached above 95% under optimum conditions while the organic toluene amount could be reduced by 90% compared to that without CO2. The thermodynamic calculations revealed that the solubility of H2 increased while the viscosity of the reaction system decreased with the CO2 pressure, which facilitated the mass transfer and therefore increased the reaction rate meanwhile keeping the selectivity at a high level.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
地学2区 | GEOLOGY 地质学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
20.10 | 93 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/jmg